molecular formula C10H10ClNO3 B5538756 methyl N-(4-chlorobenzoyl)glycinate CAS No. 59893-99-1

methyl N-(4-chlorobenzoyl)glycinate

Cat. No. B5538756
CAS RN: 59893-99-1
M. Wt: 227.64 g/mol
InChI Key: DMKJJRYYEGTEFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the reaction of glycine ester hydrochloride with specific alkylating agents to produce various glycinate derivatives. For instance, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate demonstrates a methodology that could be adapted for methyl N-(4-chlorobenzoyl)glycinate, involving reactions of glycine ester hydrochloride for compound formation (Le Zhi-ping, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using various spectroscopic techniques such as FT-IR, HPLC-MS, and NMR. These methods confirm the structure of synthesized compounds, ensuring the correct formation of the target molecule. The detailed structural analysis of compounds like methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate provides insights into the molecular structure analysis process (I. Khan & J. White, 2012).

Chemical Reactions and Properties

Methyl N-(4-chlorobenzoyl)glycinate and related compounds participate in a variety of chemical reactions, demonstrating a wide range of properties. For example, compounds synthesized from glycinate derivatives can undergo reactions under acidic, basic, and neutral conditions to form unsymmetrical 2,3,4-trisubstituted pyrrole systems, indicating the versatility of glycinate derivatives in chemical synthesis (J. Gupton et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including solubility, density, and crystalline structure, are crucial for their application in various fields. The solubility and diffusivity of compounds in specific solvents are key factors that influence their reactivity and usage in chemical reactions. The study on the absorption of carbon dioxide into aqueous solutions of amino acid ionic liquid [N1111][Gly] demonstrates the importance of understanding these physical properties (Zuoming Zhou et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, define the applications of methyl N-(4-chlorobenzoyl)glycinate. Studies on the functionalization of related compounds through orthopalladation highlight the complex chemical behavior and potential applications of these compounds in organic synthesis (Sonia Nieto et al., 2009).

Scientific Research Applications

Carbon Dioxide Capture

Amino acid ionic liquids, similar in context to methyl N-(4-chlorobenzoyl)glycinate, have been studied for their application in capturing carbon dioxide. For instance, tetramethylammonium glycinate has been mixed with 2-amino-2-methyl-1-propanol aqueous solution, showing enhanced CO2 absorption rates, indicating potential for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).

Photocatalysis

Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures highlighted its improved photocatalytic activity and photoelectrochemical sensing, suggesting applications in environmental remediation and sensing technologies. This aligns with the broader application of similar compounds in enhancing photocatalytic performance (Mo et al., 2015).

Drug Delivery Systems

Poly(N-acryloyl glycinamide), a compound related to the functional groups in methyl N-(4-chlorobenzoyl)glycinate, forms thermoresponsive hydrogels that can transition from gel to sol at body temperature. Such materials have implications for loco-regional sustained drug delivery, indicating the relevance of related compounds in developing drug delivery systems (Boustta et al., 2014).

Supramolecular Chemistry

The construction of water-soluble forms of amino acid-based compounds, such as glycine C-methylcalix[4]resorcinarene, through various chemistry approaches, indicates the potential of similar compounds in supramolecular chemistry applications. This includes the development of novel delivery systems and sensors (Kashapov et al., 2015).

Synthesis of Complex Molecules

Glycinamide hydrochloride, a compound sharing functional similarities with methyl N-(4-chlorobenzoyl)glycinate, has been used as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, demonstrating its utility in the synthesis of complex organic molecules (Wen & Li, 2020).

properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKJJRYYEGTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261560
Record name Glycine, N-(4-chlorobenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(4-chlorobenzoyl)-, methyl ester

CAS RN

59893-99-1
Record name Glycine, N-(4-chlorobenzoyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59893-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-chlorobenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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